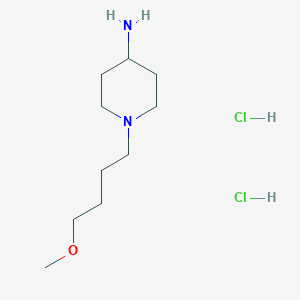![molecular formula C13H11N5S B1434169 N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1881321-44-3](/img/structure/B1434169.png)
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Vue d'ensemble
Description
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Applications De Recherche Scientifique
Optical Sensors and Biological Applications
Pyrimidine derivatives, including N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, are notable for their applications as optical sensors and their significant biological and medicinal uses. These compounds are used in the synthesis of exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).
Drug Synthesis and Antitubercular Activity
Modifications of the structure to create derivatives of this compound have shown promising anti-tubercular activity against various strains of Mycobacterium tuberculosis. The derivatives have been evaluated in vitro for their efficacy, with some showing comparable or superior activity to existing antitubercular drugs. This highlights the compound's potential as a basis for designing new anti-TB compounds (Asif, 2014).
Heterocyclic N-Oxide Derivatives for Medicinal Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrimidine, have been extensively studied for their versatile synthetic intermediates and biological importance. These derivatives have demonstrated significant potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and various medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. This underscores the importance of such derivatives in advanced chemistry and drug development investigations (Li et al., 2019).
Catalysis and Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The pyranopyrimidine core, to which this compound can be related, is crucial for the synthesis of various derivatives used in medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts and nanocatalysts, has been emphasized for the synthesis of such derivatives, showcasing the compound's relevance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Given its potential inhibition of tyrosine kinases , it could impact various signaling pathways regulated by these enzymes, leading to downstream effects on cell growth, differentiation, and metabolism.
Result of Action
Based on the potential inhibition of tyrosine kinases , it could potentially influence cellular processes such as cell growth, differentiation, and metabolism.
Propriétés
IUPAC Name |
N-methyl-4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-14-13-16-7-4-10(18-13)11-8-17-12(19-11)9-2-5-15-6-3-9/h2-8H,1H3,(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQYKBHOQKOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)

![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)





![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)



